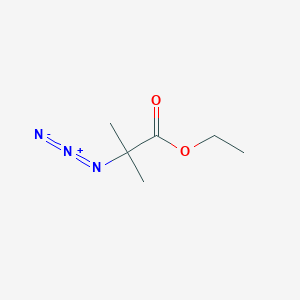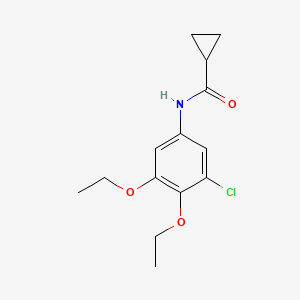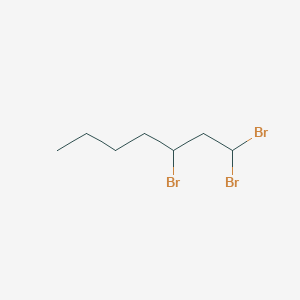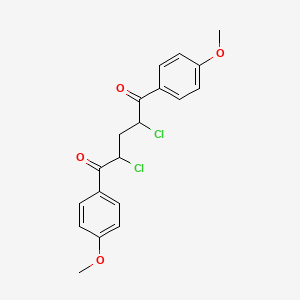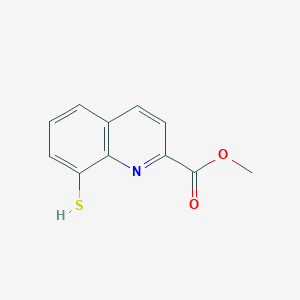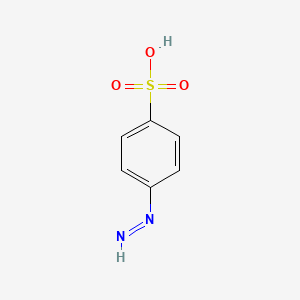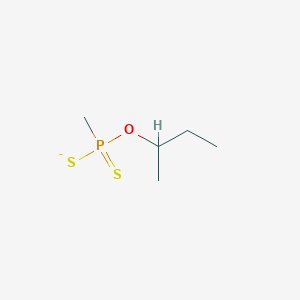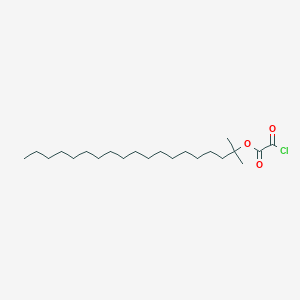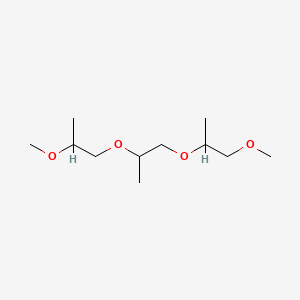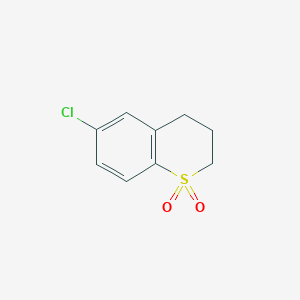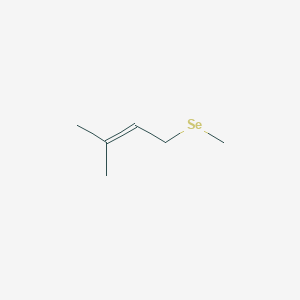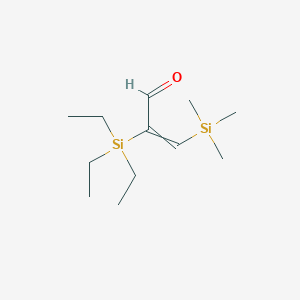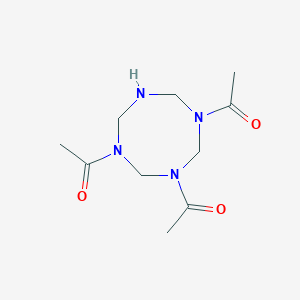
1,1',1''-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a tetrazocane ring system, which is a nitrogen-rich heterocyclic structure, and three ethanone groups attached to it. The presence of multiple nitrogen atoms in the ring system makes it an interesting subject for research in energetic materials and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) typically involves the formation of the tetrazocane ring followed by the attachment of ethanone groups One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazocane ringThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced crystallization techniques ensures the purity and consistency of the final product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Wirkmechanismus
The mechanism by which 1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) exerts its effects involves interactions with molecular targets and pathways. The nitrogen-rich tetrazocane ring can participate in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Known for its use in explosives and propellants.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Another nitrogen-rich compound used in energetic materials.
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20): A high-energy compound with applications in military and industrial settings.
Uniqueness
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) is unique due to its specific structural arrangement and the presence of multiple ethanone groups. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
90523-28-7 |
|---|---|
Molekularformel |
C10H18N4O3 |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
1-(3,5-diacetyl-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C10H18N4O3/c1-8(15)12-4-11-5-13(9(2)16)7-14(6-12)10(3)17/h11H,4-7H2,1-3H3 |
InChI-Schlüssel |
WCFDFFXQJMPPBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CNCN(CN(C1)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


